6-Chloro-4-methyl-3-nitro-2-(pyrrolidin-1-yl)pyridine
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Overview
Description
6-Chloro-4-methyl-3-nitro-2-(pyrrolidin-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with chloro, methyl, nitro, and pyrrolidinyl groups
Preparation Methods
The synthesis of 6-Chloro-4-methyl-3-nitro-2-(pyrrolidin-1-yl)pyridine typically involves multi-step reactions starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
6-Chloro-4-methyl-3-nitro-2-(pyrrolidin-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. .
Scientific Research Applications
6-Chloro-4-methyl-3-nitro-2-(pyrrolidin-1-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products
Mechanism of Action
The mechanism of action of 6-Chloro-4-methyl-3-nitro-2-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrrolidinyl group enhances the compound’s binding affinity to certain proteins, influencing biological pathways .
Comparison with Similar Compounds
6-Chloro-4-methyl-3-nitro-2-(pyrrolidin-1-yl)pyridine can be compared with other pyridine derivatives, such as:
4-Chloro-6-(methylamino)pyrimidine: Similar in structure but with different substituents, leading to varied biological activities.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl): Another pyridine derivative with distinct functional groups and applications. The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C10H12ClN3O2 |
---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
6-chloro-4-methyl-3-nitro-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C10H12ClN3O2/c1-7-6-8(11)12-10(9(7)14(15)16)13-4-2-3-5-13/h6H,2-5H2,1H3 |
InChI Key |
MROHSPXAAHOXFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])N2CCCC2)Cl |
Origin of Product |
United States |
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